N-Formyl-2-hydroxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

N-Formyl-2-hydroxybenzamide can be synthesized through the condensation of an aromatic aldehyde and a ketone, followed by hydrolysis of the resulting ester . The specific reaction conditions and industrial production methods for this compound are not widely documented, but the general approach involves the use of common organic synthesis techniques.

Analyse Chemischer Reaktionen

N-Formyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using appropriate reducing agents.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include sodium periodate for oxidation and hydrogen chloride for acidification. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Formyl-2-hydroxybenzamide is used in scientific research as a reagent in the synthesis of other chemicals . It has applications in various fields, including:

Chemistry: Used as a building block in organic synthesis.

Medicine: Research into its potential therapeutic uses.

Industry: Utilized in the production of various chemical products.

Wirkmechanismus

The mechanism by which N-Formyl-2-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways

Vergleich Mit ähnlichen Verbindungen

N-Formyl-2-hydroxybenzamide can be compared with similar compounds such as:

N-Formyl-2-hydroxybenzene carboxamide: Similar in structure and used in similar applications.

5-Formyl-2-hydroxybenzamide: Another related compound with similar chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity.

Biologische Aktivität

N-Formyl-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in pharmacological and therapeutic applications. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies.

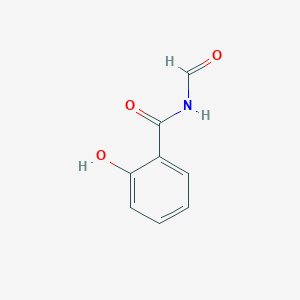

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

The compound features a formyl group (-CHO) attached to a 2-hydroxybenzamide moiety, which contributes to its reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the formylation of 2-hydroxybenzamide using various reagents under controlled conditions. Recent advancements have highlighted its use in eco-friendly catalytic processes, emphasizing green chemistry principles that minimize hazardous waste.

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, compounds derived from this structure have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Bacteria (e.g., MRSA), Fungi |

| 5-Formyl-2-hydroxybenzamide | Strong antimicrobial | Various bacterial strains |

2. Anti-inflammatory Properties

Research indicates that this compound has anti-inflammatory effects, potentially through modulation of the formyl peptide receptor (FPR) signaling pathways. This mechanism is crucial for developing treatments for inflammatory diseases .

3. Antiparasitic Activity

The compound has been evaluated for its activity against protozoan parasites such as Plasmodium falciparum (malaria) and Trypanosoma species (causing Chagas disease). Structure-activity relationship (SAR) studies have identified specific derivatives with enhanced efficacy against these pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of this compound revealed that certain modifications significantly increased potency against resistant strains. The results suggested that lipophilicity and steric factors play critical roles in enhancing activity .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This effect was attributed to the inhibition of leukotriene synthesis, indicating potential applications in treating asthma and other inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Substitution Effects : Modifications at the benzene ring can significantly influence antimicrobial and anti-inflammatory activities.

- Functional Group Importance : The presence of hydroxyl (-OH) and formyl (-CHO) groups are critical for maintaining biological activity.

Eigenschaften

IUPAC Name |

N-formyl-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-5,11H,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIFQFSQXIJJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511891 |

Source

|

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67936-24-7 |

Source

|

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.